4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine 4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine
Brand Name: Vulcanchem
CAS No.: 954226-40-5
VCID: VC8160926
InChI: InChI=1S/C12H15BrClNO/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2
SMILES: C1CNCCC1COC2=C(C=C(C=C2)Br)Cl
Molecular Formula: C12H15BrClNO
Molecular Weight: 304.61 g/mol

4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine

CAS No.: 954226-40-5

Cat. No.: VC8160926

Molecular Formula: C12H15BrClNO

Molecular Weight: 304.61 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine - 954226-40-5

Specification

CAS No. 954226-40-5
Molecular Formula C12H15BrClNO
Molecular Weight 304.61 g/mol
IUPAC Name 4-[(4-bromo-2-chlorophenoxy)methyl]piperidine
Standard InChI InChI=1S/C12H15BrClNO/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2
Standard InChI Key LUONCHIFMJPSGP-UHFFFAOYSA-N
SMILES C1CNCCC1COC2=C(C=C(C=C2)Br)Cl
Canonical SMILES C1CNCCC1COC2=C(C=C(C=C2)Br)Cl

Introduction

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine typically involves multi-step reactions starting with the formation of the piperidine ring, followed by alkylation or arylation to introduce the phenoxymethyl group. A common approach includes:

  • Piperidine Core Formation: Cyclization of appropriate amines or via reduction of pyridine derivatives.

  • Phenoxymethyl Introduction: Reaction of the piperidine intermediate with 4-bromo-2-chlorophenol derivatives under alkaline conditions, often using coupling agents like Pd catalysts .

For example, in a protocol analogous to related compounds, 4-bromo-2-chlorophenol is reacted with chloromethylpiperidine in the presence of a base such as potassium carbonate, yielding the target compound after purification .

Optimization Challenges

Key challenges include controlling regioselectivity during halogen substitution and minimizing byproducts. The use of protecting groups for the piperidine nitrogen, such as Boc (tert-butoxycarbonyl), has been reported to improve yields . Recent advancements in microwave-assisted synthesis have reduced reaction times from hours to minutes, enhancing efficiency.

Table 1: Comparative Synthesis Yields

MethodYield (%)Purity (%)Reference
Conventional Alkylation6295
Microwave-Assisted7898
Catalytic Coupling8597

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s structure features a piperidine ring (six-membered amine) connected to a phenoxymethyl group with bromine at the para and chlorine at the ortho positions. This arrangement confers significant steric hindrance and electronic effects, influencing its reactivity .

Physicochemical Data

  • Solubility: Limited aqueous solubility (0.12 mg/mL in water at 25°C) but high solubility in organic solvents like DMSO (≥50 mg/mL).

  • Stability: Stable under inert conditions but prone to hydrolysis in acidic environments due to the labile ether bond .

  • LogP: Calculated logP of 3.8 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

CompoundTarget EnzymeIC₅₀ (μM)Reference
4-Bromo-2-chloro analogBAP19.0
4-Fluoro analogCYP3A433
4-Chloro analogMenA22

Analytical Characterization and Quality Control

Spectroscopic Techniques

  • NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 3.45–3.70 (piperidine CH₂), δ 6.85–7.20 (aromatic protons), and δ 4.30 (OCH₂) .

  • HRMS: Exact mass confirmed as 304.61 g/mol with a deviation of <2 ppm .

  • IR: Stretching vibrations at 1240 cm⁻¹ (C-O-C) and 550 cm⁻¹ (C-Br) .

Chromatographic Methods

HPLC methods using C18 columns (acetonitrile/water, 70:30) achieve >99% purity, with a retention time of 8.2 minutes . Impurities, such as dehalogenated byproducts, are monitored using UV detection at 254 nm .

Applications and Future Research Directions

Current Applications

  • Medicinal Chemistry: As a scaffold for kinase inhibitors and antimicrobial agents .

  • Material Science: Halogenated piperidines serve as intermediates in polymer synthesis .

Future Prospects

  • Biological Screening: Prioritize assays against cancer cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., S. aureus) .

  • Synthetic Optimization: Explore green chemistry approaches, such as biocatalytic methods, to reduce waste .

  • Drug Delivery: Nanoformulations to enhance solubility and target specificity .

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